

# Octa-O-methylsucrose: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Octa-O-methylsucrose

Cat. No.: B15193555

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This technical guide provides an in-depth overview of **Octa-O-methylsucrose**, a fully methylated derivative of sucrose. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering key data, insights into its potential biological interactions, and a generalized experimental framework for its study.

## Core Chemical Identifiers

**Octa-O-methylsucrose** is a sucrose molecule where all eight hydroxyl groups have been replaced by methoxy groups. This modification significantly alters its chemical properties, notably rendering it intensely bitter.

Identifier	Value	Source
CAS Number	5346-73-6	<a href="#">[1]</a>
IUPAC Name	(2R,3R,4S,5R,6R)-2- [(2S,3S,4R,5R)-3,4-dimethoxy- 2,5-bis(methoxymethyl)oxolan- 2-yl]oxy-3,4,5-trimethoxy-6- (methoxymethyl)oxane	<a href="#">[1]</a>
Molecular Formula	C <sub>20</sub> H <sub>38</sub> O <sub>11</sub>	<a href="#">[1]</a>
Molecular Weight	454.5 g/mol	<a href="#">[1]</a>

## Physicochemical Properties

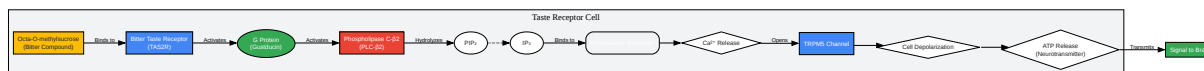
The methylation of sucrose's hydroxyl groups results in a significant change in its physical and chemical characteristics.

Property	Value
Appearance	White crystalline solid
Solubility	Low in water; soluble in organic solvents like chloroform and ethanol
Taste	Intensely bitter

## Biological Activity and Signaling Pathway

The pronounced bitterness of **Octa-O-methylsucrose** suggests its interaction with bitter taste receptors (TAS2Rs), which are G protein-coupled receptors (GPCRs). While specific studies on **Octa-O-methylsucrose**'s interaction with TAS2Rs are not extensively documented in publicly available literature, a generalized signaling pathway for bitter compounds can be inferred.

Bitter tastants bind to TAS2Rs on the surface of taste receptor cells. This binding event initiates a signaling cascade mediated by the G protein gustducin. The  $\alpha$ -subunit of gustducin activates phosphodiesterase (PDE), leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Concurrently, the  $\beta\gamma$ -subunits of gustducin activate phospholipase C- $\beta$ 2 (PLC- $\beta$ 2). PLC- $\beta$ 2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). This increase in intracellular Ca<sup>2+</sup> opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal the perception of bitterness to the brain.



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Caption: Generalized signaling pathway for bitter taste perception.

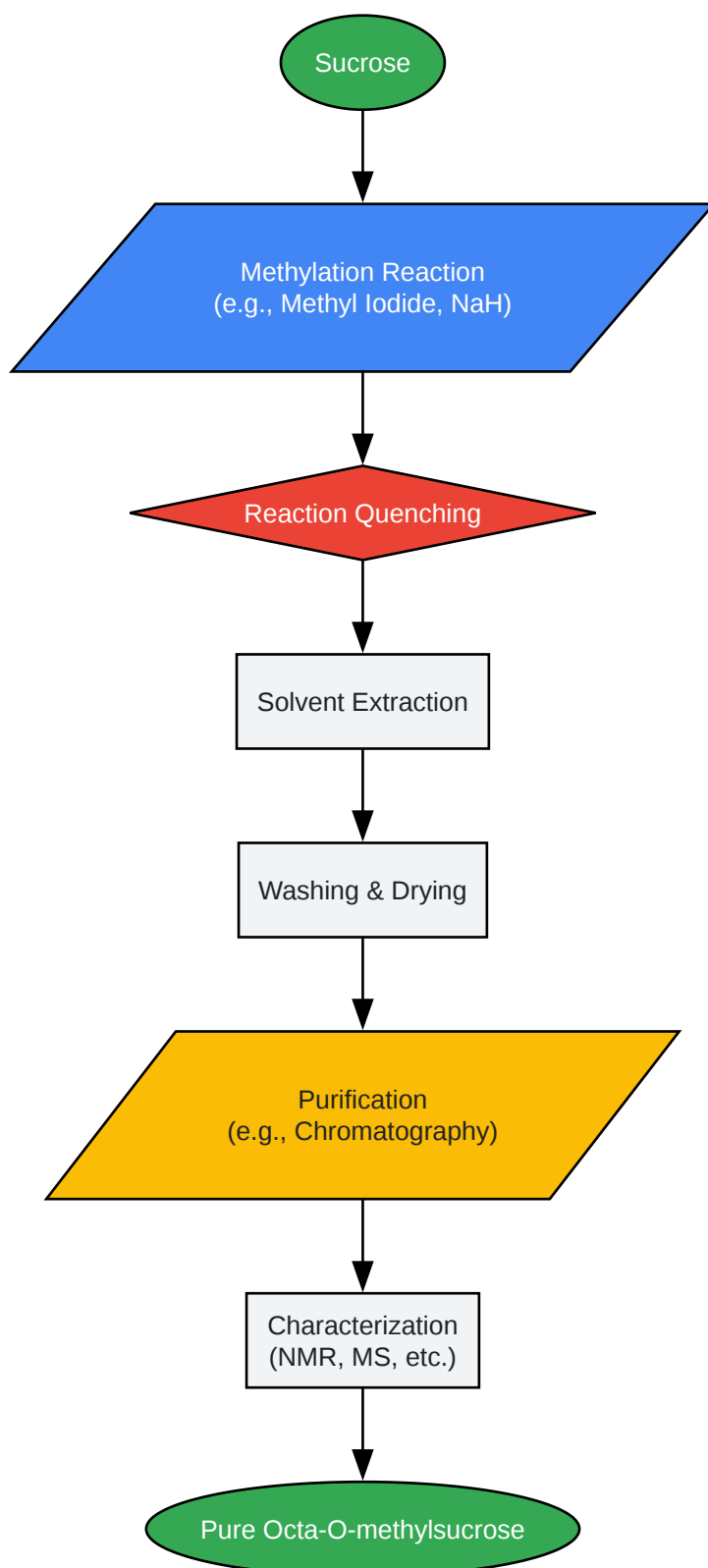
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Octa-O-methylsucrose** are not widely available in the public domain. However, a general approach based on the synthesis of similar compounds, such as sucrose octaacetate, can be outlined.

## Synthesis and Purification

The synthesis of **Octa-O-methylsucrose** would likely involve the exhaustive methylation of sucrose. A common method for such a reaction is the Williamson ether synthesis, which would involve reacting sucrose with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base, like sodium hydride, in an appropriate aprotic solvent.

General Workflow for Synthesis and Purification:



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Caption: A generalized workflow for the synthesis of **Octa-O-methylsucrose**.

Purification of the crude product would likely be achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure, crystalline solid.

## Analytical Methods

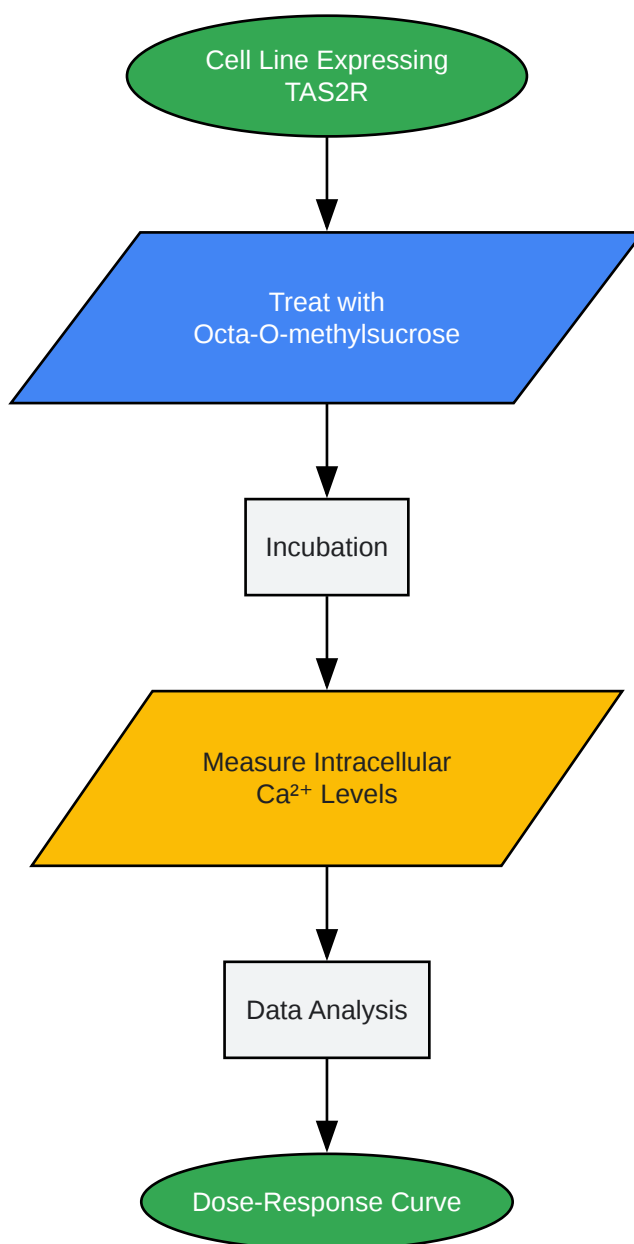
The identity and purity of the synthesized **Octa-O-methylsucrose** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be used to confirm the complete methylation of all eight hydroxyl groups.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To confirm the absence of hydroxyl (-OH) functional groups.

## In Vitro Assays for Biological Activity

To investigate the interaction of **Octa-O-methylsucrose** with bitter taste receptors, cell-based assays are typically employed.

General Workflow for In Vitro Assay:



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Caption: A typical workflow for assessing bitter taste receptor activation.

This would involve using a cell line (e.g., HEK293 cells) engineered to express a specific human TAS2R. The cells would also be engineered to express a calcium-sensitive fluorescent dye. Upon application of **Octa-O-methylsucrose**, an increase in intracellular calcium, indicative of receptor activation, would be measured as a change in fluorescence.

## Conclusion

**Octa-O-methylsucrose** serves as an interesting model compound for the study of bitter taste perception. Its well-defined chemical structure and strong bitter taste make it a useful tool for probing the interactions between ligands and bitter taste receptors. Further research is warranted to identify the specific TAS2R(s) that are activated by this compound and to fully elucidate its physiological effects beyond taste perception.

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## References

- 1. Octa-O-methylsucrose | C<sub>20</sub>H<sub>38</sub>O<sub>11</sub> | CID 13832817 - PubChem [pubchem.ncbi.nlm.nih.gov]
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